molecular formula C14H11NO4S B6401998 3-(2-Methylthiophenyl)-5-nitrobenzoic acid CAS No. 1261952-69-5

3-(2-Methylthiophenyl)-5-nitrobenzoic acid

Cat. No.: B6401998
CAS No.: 1261952-69-5
M. Wt: 289.31 g/mol
InChI Key: IMAHWHHKIIIYSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Methylthiophenyl)-5-nitrobenzoic acid is an organic compound that features a benzoic acid core substituted with a nitro group and a methylthiophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Methylthiophenyl)-5-nitrobenzoic acid typically involves the nitration of 3-(2-Methylthiophenyl)benzoic acid. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise control over reaction parameters such as temperature, concentration, and reaction time. The product is then purified through recrystallization or other suitable methods to achieve the desired purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzoic acid ring, allowing for further functionalization of the compound.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Common reducing agents include palladium on carbon with hydrogen gas or sodium borohydride.

    Substitution: Reagents like bromine or chlorinating agents can be used for halogenation reactions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Halogenated derivatives.

Scientific Research Applications

3-(2-Methylthiophenyl)-5-nitrobenzoic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(2-Methylthiophenyl)-5-nitrobenzoic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with biological macromolecules, leading to therapeutic effects.

Comparison with Similar Compounds

    3-(2-Methylphenyl)-5-nitrobenzoic acid: Lacks the thiophene ring, which may affect its reactivity and applications.

    3-(2-Thiophenyl)-5-nitrobenzoic acid: Similar structure but without the methyl group, which can influence its chemical properties.

    3-(2-Methylthiophenyl)-4-nitrobenzoic acid:

Uniqueness: 3-(2-Methylthiophenyl)-5-nitrobenzoic acid is unique due to the presence of both the methylthiophenyl and nitro groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for versatile reactivity and a wide range of applications in various fields.

Properties

IUPAC Name

3-(2-methylsulfanylphenyl)-5-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO4S/c1-20-13-5-3-2-4-12(13)9-6-10(14(16)17)8-11(7-9)15(18)19/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMAHWHHKIIIYSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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